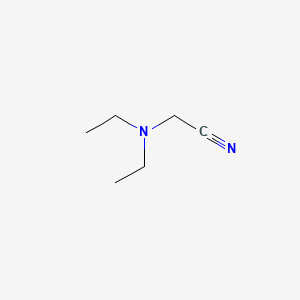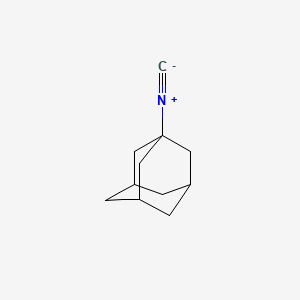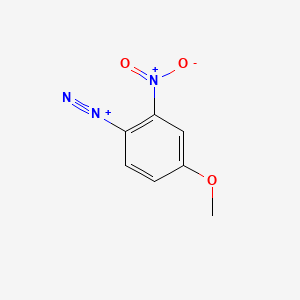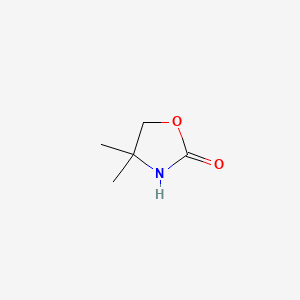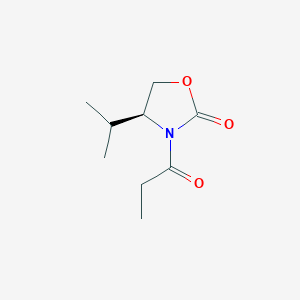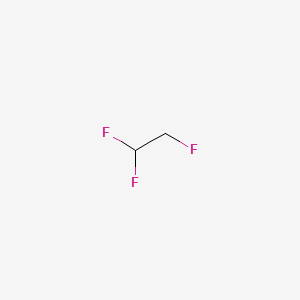
1,1,2-Trifluoroetano
Descripción general
Descripción
1,1,2-Trifluoroethane is a hydrofluorocarbon with the chemical formula C2H3F3. It is a colorless gas at room temperature and is known for its use as a refrigerant. The compound is an asymmetrical isomer of 1,1,1-trifluoroethane and has a global warming potential of 397 over 100 years .
Aplicaciones Científicas De Investigación
1,1,2-Trifluoroethane has several applications in scientific research and industry:
Chemistry: It is used as a refrigerant and in the synthesis of other fluorinated compounds.
Biology and Medicine:
Industry: The compound is used in refrigeration systems and as a blowing agent in the production of foams.
Mecanismo De Acción
Target of Action
1,1,2-Trifluoroethane is a hydrofluorocarbon
Mode of Action
It is known that hydrofluorocarbons can interact with biological membranes, potentially altering their properties and functions
Biochemical Pathways
It is known that hydrofluorocarbons can potentially affect various biochemical processes, including those involved in cellular respiration and signal transduction
Pharmacokinetics
As a gas at room temperature , it is likely to be absorbed through inhalation and distributed via the bloodstream
Result of Action
It is known that hydrofluorocarbons can potentially cause alterations in cellular functions, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of 1,1,2-Trifluoroethane can be influenced by various environmental factors. For instance, temperature and pressure can affect the state of 1,1,2-Trifluoroethane, potentially influencing its absorption and distribution . Furthermore, the presence of other substances can potentially affect the metabolism and excretion of 1,1,2-Trifluoroethane.
Métodos De Preparación
1,1,2-Trifluoroethane can be synthesized through various methods. One common method involves the fluorination of haloethanes or haloethylenes. For instance, 1,2-dichloro-1,2-difluoroethylene can undergo a hydrodechlorination reaction in the presence of a hydrogenation catalyst to produce 1,1,2-trifluoroethane . Another method involves the reduction of 1,1,2-trifluoroethylene with a reducing agent in the presence of a catalyst .
Análisis De Reacciones Químicas
1,1,2-Trifluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with halogens such as chlorine and fluorine to form various substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions: Typical reagents include halogens and hydrogenation catalysts.
Major Products: Products formed from these reactions include various fluorinated and chlorinated hydrocarbons.
Comparación Con Compuestos Similares
1,1,2-Trifluoroethane can be compared with other similar compounds such as:
1,1,1-Trifluoroethane: An isomer with different physical and chemical properties.
1,1,2-Trichloroethane: A chlorinated analog with different reactivity and applications.
1,1,2-Tribromoethane: A brominated analog with distinct properties and uses.
1,1,2-Trifluoroethane stands out due to its specific balance of reactivity and stability, making it suitable for various industrial and research applications.
Propiedades
IUPAC Name |
1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3/c3-1-2(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZYQOSEVSXDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073182 | |
| Record name | 1,1,2-Trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas; Boiling point = 5 deg C; [Alfa Aesar MSDS] | |
| Record name | 1,1,2-Trifluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19161 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
430-66-0 | |
| Record name | 1,1,2-Trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1,1,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2-Trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



